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Compound of Interest

Compound Name: Lumicitabine

Cat. No.: B608685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for

clinical trials of Lumicitabine in adults, focusing on its evaluation for the treatment of

respiratory syncytial virus (RSV) and human metapneumovirus (hMPV) infections.

Mechanism of Action
Lumicitabine (ALS-8176) is an orally bioavailable prodrug of a cytidine nucleoside analog,

ALS-8112. Following oral administration, Lumicitabine is rapidly converted to ALS-8112, which

is then taken up by host cells and phosphorylated to its active triphosphate form (NTP). This

active metabolite acts as a selective inhibitor of the RSV RNA-dependent RNA polymerase

(RdRp), a crucial enzyme for viral replication.[1][2] By incorporating into the growing viral RNA

chain, the NTP metabolite leads to chain termination, thereby halting viral replication.[2]

Data Presentation
The following tables summarize key quantitative data from adult clinical trials of Lumicitabine.

Table 1: Overview of Selected Lumicitabine Adult
Clinical Trial Designs
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Trial

Identifier
Phase Indication

Patient

Population

Treatment

Regimens

Primary

Endpoints

NCT0293567

3
2b RSV Infection

Hospitalized

Adults

-

Lumicitabine:

750 mg LD,

then 250 mg

MD BID-

Lumicitabine:

1000 mg LD,

then 500 mg

MD BID-

Placebo

Antiviral

activity (RSV

RNA viral

load), Safety,

Pharmacokin

etics[1]

Human

Challenge

Study

2a RSV Infection
Healthy Adult

Volunteers

-

Lumicitabine:

750 mg LD,

then 150 mg

MD q12h-

Lumicitabine:

375 mg MD

q12h (no LD)-

Lumicitabine:

750 mg LD,

then 500 mg

MD q12h-

Placebo

Efficacy,

Pharmacokin

etics/Pharma

codynamics,

Safety,

Tolerability[3]

NCT0350269

4
2

hMPV

Infection

Hospitalized

Adults

-

Lumicitabine:

750 mg LD,

then 250 mg

MD BID-

Lumicitabine:

1000 mg LD,

then 500 mg

MD BID-

Placebo

Antiviral

activity

(hMPV RNA

viral load),

Safety,

Pharmacokin

etics[4][5]
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LD: Loading Dose, MD: Maintenance Dose, BID: Twice Daily, q12h: Every 12 hours

Table 2: Summary of Pharmacokinetic Parameters of
ALS-8112 in Adults

Parameter Value Study Population Notes

Time to Cmax (Tmax)
~15-30 minutes (post

single dose)
Healthy Adults

Rapid conversion of

Lumicitabine to ALS-

8112.[6]

Accumulation

No significant

accumulation of ALS-

8112 or its uridine

metabolite (ALS-

008144) with multiple

doses.

Healthy Adults

Steady-state minimum

concentration (Cmin)

reached by the

second dose.[6]

Clearance (CL/F) of

ALS-8112
54.2 L/h/70 kg

Healthy Adults (RSV

Challenge Study)

Population

pharmacokinetic

modeling estimate.[3]

Clearance (CL/F) of

ALS-8144
115 L/h/70 kg

Healthy Adults (RSV

Challenge Study)

Population

pharmacokinetic

modeling estimate.[3]

Cmax: Maximum observed plasma concentration

Table 3: Key Safety Findings in Adult Clinical Trials
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Adverse Event Incidence Study Population Notes

Neutropenia

Dose-related increase

in incidence and

severity.

Hospitalized Infants

(for context)

While this was a key

finding in pediatric

studies, it highlights a

critical safety

parameter to monitor

in adults.[7] Phase 1

studies in healthy

adults did not report

hematologic

abnormalities.[6]

Overall Tolerability

Generally well-

tolerated in healthy

adult studies.

Healthy Adults

No significant

changes in

hematological

parameters were

reported in early adult

studies.[6]

Experimental Protocols
The following are detailed methodologies for key experiments in Lumicitabine clinical trials.

Protocol 1: Quantification of RSV Viral Load from Nasal
Swabs by qRT-PCR
Objective: To quantify the amount of RSV RNA in nasal swab specimens from adult

participants.

Materials:

Nasal swab collection kits with viral transport medium (VTM).

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

One-step qRT-PCR master mix.
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RSV-specific primers and probe (targeting a conserved region of the N gene).

RSV RNA standards of known concentration.

Real-time PCR instrument.

Procedure:

Sample Collection:

Collect mid-turbinate nasal swabs from participants and place them immediately into VTM.

[1]

Transport samples on ice to the laboratory and store at -80°C until analysis.

RNA Extraction:

Thaw VTM samples on ice.

Extract viral RNA from a defined volume of the VTM sample according to the

manufacturer's instructions for the chosen RNA extraction kit.

Elute the purified RNA in RNase-free water or elution buffer.

qRT-PCR Assay:

Prepare a master mix containing the one-step qRT-PCR buffer, reverse transcriptase, DNA

polymerase, dNTPs, and RSV-specific primers and probe.

Prepare a standard curve by making serial dilutions of the RSV RNA standard of known

concentration.

In a 96-well PCR plate, add the master mix to each well.

Add a specific volume of extracted RNA from each patient sample, standard curve dilution,

and no-template control to the appropriate wells.

Seal the plate and centrifuge briefly.
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Thermal Cycling and Data Analysis:

Perform the qRT-PCR on a real-time PCR instrument with the following representative

thermal cycling conditions:

Reverse Transcription: 50°C for 10 minutes.

Initial Denaturation: 95°C for 5 minutes.

PCR Amplification (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection).

The instrument software will generate a standard curve by plotting the cycle threshold (Ct)

values against the log of the initial concentration of the standards.

The concentration of RSV RNA in the patient samples is then interpolated from this

standard curve based on their Ct values and expressed as log10 copies/mL.[1]

Protocol 2: Pharmacokinetic Analysis of ALS-8112 in
Human Plasma by LC-MS/MS
Objective: To quantify the concentration of the active metabolite of Lumicitabine, ALS-8112, in

human plasma.

Materials:

Human plasma samples collected in K2EDTA tubes.

Analytical standard for ALS-8112 and a stable isotope-labeled internal standard (IS).

Acetonitrile (ACN) for protein precipitation.

Formic acid.

UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer).
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Analytical column (e.g., ACQUITY UPLC HSS T3).

Procedure:

Sample Collection and Processing:

Collect whole blood samples at predefined time points post-dose into K2EDTA tubes.

Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate

the plasma.

Store the plasma samples at -80°C until analysis.

Sample Preparation:

Thaw plasma samples on ice.

To a 50 µL aliquot of plasma, add 200 µL of ACN containing the internal standard.[8]

Vortex the mixture for 2 minutes to precipitate proteins.[8]

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.[8]

Transfer the supernatant to a new tube and dilute with an appropriate buffer (e.g., water

with 0.1% formic acid).

LC-MS/MS Analysis:

Inject a small volume (e.g., 5 µL) of the prepared sample onto the UPLC-MS/MS system.

Perform chromatographic separation using a gradient elution with a mobile phase

consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with

multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion

transitions for ALS-8112 and the internal standard.

Data Analysis:
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Generate a calibration curve by analyzing a series of calibration standards of known ALS-

8112 concentrations prepared in blank plasma.

Quantify the concentration of ALS-8112 in the patient samples by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.

Pharmacokinetic parameters such as Cmax, AUC, and trough concentrations (Ctrough)

are then calculated from the concentration-time data.[1]

Protocol 3: Monitoring and Grading of Adverse Events
Objective: To systematically collect, document, and grade adverse events (AEs) to assess the

safety and tolerability of Lumicitabine.

Materials:

Clinical trial protocol with a detailed safety monitoring plan.

Adverse Event Case Report Forms (eCRFs).

Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12]

Procedure:

AE Detection and Documentation:

At each study visit, systematically query participants for any new or worsening symptoms

since the last visit.

Perform physical examinations and collect laboratory samples (e.g., complete blood count

with differential, comprehensive metabolic panel) as specified in the study protocol.

Record all AEs in the participant's source documents and transcribe them to the eCRF,

including the event term, onset and resolution dates, severity, and relationship to the study

drug.

Severity Grading:
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Grade the severity of each AE using a standardized scale, such as the CTCAE.[9][12] The

grades are typically:

Grade 1: Mild

Grade 2: Moderate

Grade 3: Severe

Grade 4: Life-threatening

Grade 5: Death related to AE[9][12]

For neutropenia, a key safety concern with Lumicitabine, use the specific CTCAE grading

based on the absolute neutrophil count (ANC).

Causality Assessment:

The investigator will assess the relationship of each AE to the study drug (Lumicitabine)

as:

Related

Not related

Serious Adverse Event (SAE) Reporting:

An SAE is any AE that results in death, is life-threatening, requires hospitalization or

prolongation of existing hospitalization, results in persistent or significant

disability/incapacity, or is a congenital anomaly/birth defect.

Report all SAEs to the study sponsor and the Institutional Review Board (IRB)/Ethics

Committee within 24 hours of becoming aware of the event.

Data Review:

An independent Data Monitoring Committee (IDMC) will periodically review unblinded

safety data to ensure the ongoing safety of study participants.[1]
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Caption: Lumicitabine's mechanism of action.
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Caption: Lumicitabine adult clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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